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Compound of Interest

Compound Name: 1-Hydroxy-6-methylsulfonylindole

Cat. No.: B064835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-Hydroxy-6-methylsulfonylindole. Due to the limited availability of
published experimental spectra for this specific molecule, this document presents predicted
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to
serve as a reference for researchers involved in the synthesis, characterization, and analysis of
related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1-Hydroxy-6-
methylsulfonylindole. These predictions are derived from the analysis of its chemical
structure and comparison with known spectroscopic data of analogous indole derivatives and
sulfonyl-containing aromatic compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~3.1-33 Singlet 3H -SO2CHs
~6.6 - 6.8 Doublet 1H H-3
~7.2-74 Doublet 1H H-2
~75-7.7 Doublet of doublets 1H H-5
~7.8-8.0 Doublet 1H H-4
~8.1-8.3 Doublet 1H H-7
~9.0-11.0 Broad Singlet 1H N-OH

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment
~45 -S0O2CHs
~105 C-3

~110 C-7

~120 C-5

~122 C-4

~125 C-3a

~130 C-2

~135 C-6

~140 C-7a

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration

3400 - 3200 Broad, Medium O-H stretch (N-OH)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Weak C-H stretch (methyl)
1620 - 1580 Medium C=C stretch (aromatic)
1320 - 1280 Strong S=0 stretch (asymmetric)
1160 - 1120 Strong S=0 stretch (symmetric)
970 - 950 Medium N-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z lon
211.03 [M]* (Molecular lon)
195.03 [M-O]*
132.04 [M-SO2CH3s]*

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition
of spectroscopic data for 1-Hydroxy-6-methylsulfonylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1-Hydroxy-6-methylsulfonylindole is
dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3) ina 5 mm
NMR tube. The choice of solvent may affect the chemical shifts, particularly for the N-OH
proton.

e 1H NMR Acquisition:
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o Spectrometer: 400 or 500 MHz.

o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:
o Spectrometer: 100 or 125 MHz.
o Pulse Program: Proton-decoupled single-pulse sequence with NOE.
o Spectral Width: 0-200 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096, depending on sample concentration.

o Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier
transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1-
Hydroxy-6-methylsulfonylindole is placed directly onto the ATR crystal. Pressure is
applied to ensure good contact between the sample and the crystal.

o Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32.

[¢]

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and
subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is converted to a spectrum via Fourier
transform. The spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted
depending on the sensitivity of the instrument.

o Data Acquisition (Electrospray lonization - ESI):
o lonization Mode: Positive or negative electrospray ionization.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and
temperature are optimized to achieve a stable signal and maximize the intensity of the
molecular ion.

» Data Processing: The acquired mass spectrum shows the relative abundance of ions as a
function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical compound like 1-Hydroxy-6-methylsulfonylindole.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Hydroxy-6-
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[https://www.benchchem.com/product/b064835#spectroscopic-data-nmr-ir-ms-for-1-hydroxy-
6-methylsulfonylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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